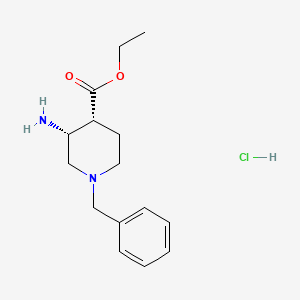
N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features an indole moiety, a methoxybenzyl group, and a tetrahydroquinazoline core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Tetrahydroquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxybenzyl Group: This step might involve nucleophilic substitution or other coupling reactions.
Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl groups in the tetrahydroquinazoline core.
Substitution: The methoxybenzyl group could be a site for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO4.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or DNA.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or as a catalyst in various chemical processes.
作用机制
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
The presence of the methoxybenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds with different substituents.
属性
分子式 |
C27H24N4O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H24N4O4/c1-35-20-9-6-17(7-10-20)16-31-26(33)22-11-8-18(14-24(22)30-27(31)34)25(32)28-13-12-19-15-29-23-5-3-2-4-21(19)23/h2-11,14-15,29H,12-13,16H2,1H3,(H,28,32)(H,30,34) |
InChI 键 |
OLQNPOVHGOFLSM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102031.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102036.png)

![methyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B14102053.png)
![3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14102060.png)
![7-hexyl-6-hydroxy-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14102067.png)
![N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102075.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14102082.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102083.png)

![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)

![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide](/img/structure/B14102113.png)
